molecular formula C15H15N3OS B323923 2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE

2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE

Cat. No.: B323923
M. Wt: 285.4 g/mol
InChI Key: REABBFUZTDNNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a 2-methylbenzoyl group attached to a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE typically involves the reaction of 2-methylbenzoyl chloride with N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2-methylbenzoyl and phenylhydrazinecarbothioamide moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2-methylbenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-7-5-6-10-13(11)14(19)17-18-15(20)16-12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REABBFUZTDNNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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